(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
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Overview
Description
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzamide group, and a dihydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the benzamide group and the dihydroxypropyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl side chain may yield ketones or aldehydes, while substitution reactions can produce a variety of benzamide derivatives.
Scientific Research Applications
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydroxypropyl stearate: Used in food and cosmetic industries for its emulsifying properties.
2,3-Dihydroxypropyl oleate: Commonly used as a surfactant and emulsifier.
Uniqueness
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
62853-19-4 |
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Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N-[1-[(2S)-2,3-dihydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C14H15N3O4/c18-9-11(19)8-17-7-6-12(16-14(17)21)15-13(20)10-4-2-1-3-5-10/h1-7,11,18-19H,8-9H2,(H,15,16,20,21)/t11-/m0/s1 |
InChI Key |
PNXBHHYDDOCODN-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(CO)O |
Origin of Product |
United States |
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